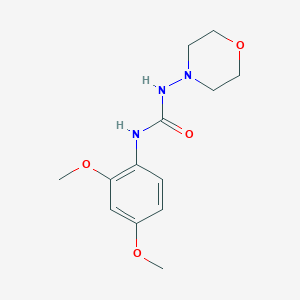![molecular formula C19H30N4O3S B4759009 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4759009.png)
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide
Übersicht
Beschreibung
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide, also known as Boc-DMP, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has a piperidine ring with a benzyl group attached to it. This compound has been used in various research applications due to its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide involves its ability to inhibit the activity of certain enzymes. It has been shown to specifically inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. By inhibiting this enzyme, this compound can potentially be used to treat diseases that are characterized by abnormal pH levels, such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in pH levels in various tissues. It has also been shown to have potential as a therapeutic agent due to its ability to inhibit certain enzymes and its potential to be used in drug discovery programs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using this compound is that it may not be effective in inhibiting all enzymes, and its effectiveness may vary depending on the specific enzyme being studied.
Zukünftige Richtungen
There are several potential future directions for research involving 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide. One area of research could involve the development of new compounds that are based on the structure of this compound and that have improved enzyme inhibition properties. Another area of research could involve the use of this compound in the development of new therapies for diseases such as glaucoma and epilepsy. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential effects on various biological processes.
Wissenschaftliche Forschungsanwendungen
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide has been used in various scientific research applications, including enzyme inhibition studies, drug discovery, and as a potential therapeutic agent. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy. This compound has also been used in drug discovery programs to identify new compounds that may have therapeutic potential.
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazine-1-carbonyl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c1-20(2)27(25,26)23-10-8-18(9-11-23)19(24)22-14-12-21(13-15-22)16-17-6-4-3-5-7-17/h3-7,18H,8-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVXNIGIKTORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[methylenebis(3-nitro-4,1-phenylene)]di(2-furamide)](/img/structure/B4758926.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4758932.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4758933.png)

![3-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-propoxybenzyl)propanamide](/img/structure/B4758940.png)

![N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4758978.png)


![5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4758999.png)
![5-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4759019.png)
![7-methoxy-3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4759022.png)
![N-(2-ethoxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]propanamide](/img/structure/B4759030.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4759035.png)
